HOMO-LUMO Gap and Chemical Hardness Comparison
DFT calculations at the B3LYP/6-311G(d,p) level demonstrate that 1H-pyrrole-2,5-dicarbaldehyde exhibits a HOMO-LUMO energy gap of 3.891 eV and chemical hardness (η) of 1.946 eV, which are notably lower than both furan-2,5-dicarbaldehyde (4.134 eV gap, 2.067 eV hardness) and thiophene-2,5-dicarbaldehyde (4.139 eV gap, 2.070 eV hardness) [1]. The reduced HOMO-LUMO gap indicates greater electronic polarizability and enhanced charge-transfer capability in pyrrole-derived materials compared to oxygen- or sulfur-based analogs.
| Evidence Dimension | Electronic structure parameters |
|---|---|
| Target Compound Data | HOMO-LUMO gap = 3.891 eV; Chemical hardness (η) = 1.946 eV |
| Comparator Or Baseline | Furan-2,5-dicarbaldehyde: gap = 4.134 eV, η = 2.067 eV; Thiophene-2,5-dicarbaldehyde: gap = 4.139 eV, η = 2.070 eV |
| Quantified Difference | Pyrrole gap is 0.243-0.248 eV smaller (5.9-6.0% reduction); hardness is 0.121-0.124 eV lower (5.9-5.9% reduction) |
| Conditions | DFT/B3LYP/6-311G(d,p) computational analysis; gas-phase optimized geometries |
Why This Matters
The lower HOMO-LUMO gap and reduced chemical hardness of pyrrole-2,5-dicarbaldehyde predict enhanced charge-transfer efficiency and higher polarizability in conjugated polymers and optoelectronic materials compared to furan or thiophene analogs.
- [1] Zarei G, Soleymani R, Dehghaniyan Dejvejen R. NMR, Aromaticity and Energetic Property in C6H4O2M (M=C, S, O and N) Dicarbaldehyde Derivatives: A Computational Study. Oriental Journal of Chemistry. 2012;28(3). View Source
